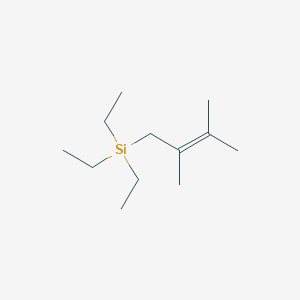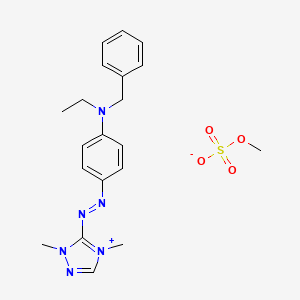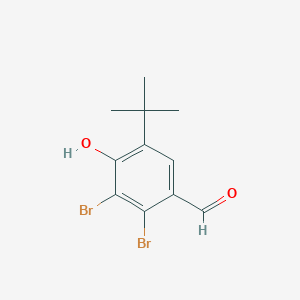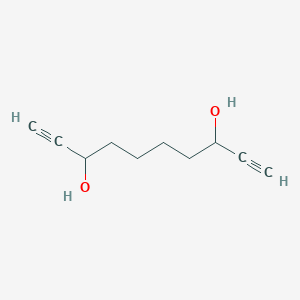
Deca-1,9-diyne-3,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deca-1,9-diyne-3,8-diol is a polyacetylenic compound characterized by the presence of two triple bonds and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-diol typically involves the use of commercially available starting materials. One common method involves the monoprotection of diacetylenic diols with t-butyldimethylsilyl chloride (TBDMS), followed by coupling and deprotection steps . The diacetylenic diols are then converted to intermediates, which undergo macrocyclization to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions: Deca-1,9-diyne-3,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of triple bonds and hydroxyl groups makes it a versatile compound for different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
科学研究应用
Deca-1,9-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of deca-1,9-diyne-3,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s polyacetylenic structure allows it to interact with cellular components, potentially leading to the inhibition of specific enzymes or signaling pathways. This interaction can result in various biological effects, including anticancer activity .
相似化合物的比较
Falcarindiol: A polyacetylenic compound with similar structural features, known for its anticancer properties.
Falcarinol: Another related compound found in carrots, also exhibiting bioactive properties.
Uniqueness: Deca-1,9-diyne-3,8-diol is unique due to its specific arrangement of triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
65322-71-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
deca-1,9-diyne-3,8-diol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2,9-12H,5-8H2 |
InChI 键 |
DKMHWSZORFJMGI-UHFFFAOYSA-N |
规范 SMILES |
C#CC(CCCCC(C#C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




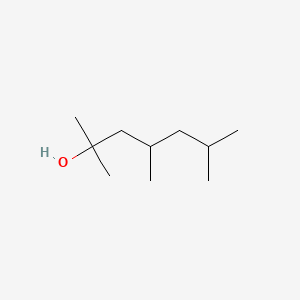
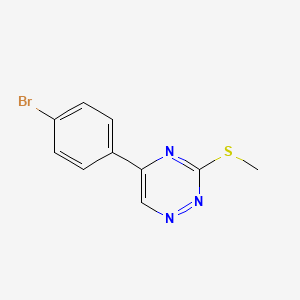
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)


![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
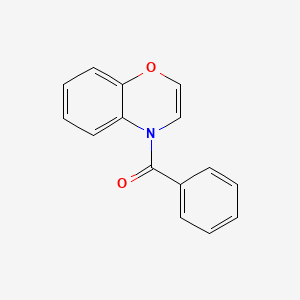
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
